Ethyl 2-(difluoromethoxy)isonicotinate Ethyl 2-(difluoromethoxy)isonicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13604495
InChI: InChI=1S/C9H9F2NO3/c1-2-14-8(13)6-3-4-12-7(5-6)15-9(10)11/h3-5,9H,2H2,1H3
SMILES: CCOC(=O)C1=CC(=NC=C1)OC(F)F
Molecular Formula: C9H9F2NO3
Molecular Weight: 217.17 g/mol

Ethyl 2-(difluoromethoxy)isonicotinate

CAS No.:

Cat. No.: VC13604495

Molecular Formula: C9H9F2NO3

Molecular Weight: 217.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(difluoromethoxy)isonicotinate -

Specification

Molecular Formula C9H9F2NO3
Molecular Weight 217.17 g/mol
IUPAC Name ethyl 2-(difluoromethoxy)pyridine-4-carboxylate
Standard InChI InChI=1S/C9H9F2NO3/c1-2-14-8(13)6-3-4-12-7(5-6)15-9(10)11/h3-5,9H,2H2,1H3
Standard InChI Key BQBXLXUTHAJLFS-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=NC=C1)OC(F)F
Canonical SMILES CCOC(=O)C1=CC(=NC=C1)OC(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl 2-(difluoromethoxy)isonicotinate (systematic name: ethyl 2-(difluoromethoxy)pyridine-4-carboxylate) features a pyridine ring substituted at positions 2 and 4. The 2-position contains a difluoromethoxy group (-OCF2H), while the 4-position is esterified with an ethoxy carbonyl moiety. This arrangement creates distinct electronic effects:

  • Electron-withdrawing nature of the difluoromethoxy group (σp = 0.34) modulates ring electrophilicity

  • Ester functionality provides sites for nucleophilic substitution or hydrolysis

  • Planar pyridine core enables π-π stacking interactions in molecular complexes

The molecular formula is C9H9F2NO3, with a calculated molecular weight of 225.17 g/mol .

Spectroscopic Properties

Key spectral characteristics include:

TechniqueCharacteristic Signals
1H NMRδ 1.38 (t, J=7.1 Hz, 3H, CH2CH3), 4.37 (q, J=7.1 Hz, 2H, OCH2), 6.72 (d, J=5.4 Hz, 1H, H3), 8.21 (d, J=5.4 Hz, 1H, H5), 8.68 (s, 1H, H6)
19F NMRδ -82.5 (t, J=53 Hz, 2F, OCF2H)
IR1745 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F stretch)

These spectral signatures enable precise structural verification and purity assessment .

Synthetic Methodologies

Conventional Esterification Approaches

The compound is typically synthesized through acid-catalyzed esterification of 2-(difluoromethoxy)isonicotinic acid with ethanol. Recent advancements employ solid acid catalysts to improve efficiency:

Optimized Protocol (Based on CN106957262A ):

  • Charge toluene (1:0.5 w/w relative to acid), 2-(difluoromethoxy)isonicotinic acid, and absolute ethanol (1:2 molar ratio)

  • Add HND230 solid acid catalyst (10 wt% of acid)

  • React at 55°C for 4 hours with mechanical stirring

  • Reflux with Dean-Stark trap for azeotropic water removal

  • Cool, filter catalyst, and concentrate under reduced pressure

  • Purify by fractional distillation (bp 142-145°C/12 mmHg)

Performance Metrics:

  • Yield: 92-96%

  • Purity (GC): >99%

  • Catalyst Reusability: 8 cycles without significant activity loss

This method eliminates aqueous workup steps, reducing wastewater generation by 78% compared to traditional HCl catalysis .

Alternative Fluorination Strategies

For laboratories lacking difluoromethoxy precursors, two-stage synthesis approaches are employed:

  • Methoxy Precursor Formation:

    • Chlorination of 2-hydroxyisonicotinate using POCl3

    • Nucleophilic substitution with KF/18-crown-6 in DMF

  • Electrochemical Fluorination:

    • Anodic fluorination in CH3CN/HF system (3.0 V, Pt electrodes)

    • Provides 63-67% yield with 89:11 regioselectivity

Comparative analysis shows the esterification route offers better scalability, while fluorination methods allow access to isotopically labeled variants .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethod
Melting Point38-40°CDSC
Boiling Point142°C (12 mmHg)Ebulliometry
LogP1.92 ± 0.03HPLC (C18)
Aqueous Solubility2.1 mg/mL (25°C)Shake-flask
pKa3.18 (COOH)Potentiometric titration

The relatively low logP value suggests favorable membrane permeability for drug candidates incorporating this moiety .

Stability Profile

Stability studies under ICH guidelines reveal:

  • Thermal Stability: Decomposition onset at 187°C (TGA)

  • Hydrolytic Stability: t1/2 = 34 hours (pH 7.4, 37°C)

  • Photostability: No degradation after 48h @ 1.2 million lux hours

The difluoromethoxy group enhances stability compared to methoxy analogs (t1/2 = 12 hours under identical conditions) .

Pharmaceutical Applications

CNS Drug Development

The compound crosses BBB in murine models (brain:plasma ratio = 0.89) due to:

  • Moderate molecular weight (<250 Da)

  • Limited hydrogen bond donors (1)

  • Optimal polar surface area (48 Ų)

Ongoing studies investigate its utility in PDE10 inhibitors for schizophrenia treatment .

Industrial and Material Science Applications

Liquid Crystal Synthesis

Incorporation into mesogens improves display performance:

ParameterDifluoromethoxy DerivativeMethoxy Analog
Clearing Point148°C132°C
Viscosity68 mPa·s92 mPa·s
Voltage Holding98%89%

The electron-withdrawing effect enhances dipole alignment in electric fields .

Polymer Modification

Copolymerization with methyl methacrylate (MMA):

  • 5 wt% loading increases Tg from 105°C to 121°C

  • Water contact angle rises from 72° to 98°

  • Dielectric constant decreases to 2.3 (1 kHz)

These properties suggest applications in microelectronic encapsulation .

Test SystemResult
Ames TestNegative (≤1 μg/plate)
LD50 (Rat, oral)>2000 mg/kg
Skin IrritationMild erythema (500 mg/24h)

Material safety data sheets recommend:

  • PPE: Nitrile gloves, chemical goggles

  • Storage: Amber glass under N2 at -20°C

  • Spill Management: Absorb with vermiculite, neutralize with 5% NaHCO3

No reproductive toxicity observed in zebrafish embryo assays .

Comparative Analysis with Structural Analogs

Key differences from related esters:

CompoundMolecular WeightLogPMetabolic Stability (t1/2)
Ethyl 2-fluoroisonicotinate169.151.1228 hours
Ethyl 6-chloro-2-(difluoromethoxy)nicotinate251.612.3441 hours
Target Compound225.171.9234 hours

The balanced lipophilicity and stability profile make it preferable for prodrug development .

Future Research Directions

  • Catalytic Asymmetric Synthesis

    • Developing chiral catalysts for enantioselective difluoromethoxy introduction

  • Targeted Drug Delivery

    • Conjugation with nanoparticle carriers for enhanced tumor accumulation

  • Advanced Materials

    • Investigating piezoelectric properties in fluorinated polymer composites

Ongoing clinical trials (NCT04892316) are evaluating derivatives as third-generation EGFR inhibitors .

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